molecular formula C10H5ClFNO2 B11882239 4-Quinolinecarboxylic acid, 6-chloro-3-fluoro- CAS No. 834884-19-4

4-Quinolinecarboxylic acid, 6-chloro-3-fluoro-

Cat. No.: B11882239
CAS No.: 834884-19-4
M. Wt: 225.60 g/mol
InChI Key: HVPOATYGVHTTFQ-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoroquinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of chlorine and fluorine atoms at the 6th and 3rd positions, respectively, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction proceeds through condensation and cyclization to form the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve product yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

6-Chloro-3-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-fluoroquinoline-4-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are well-known antibacterial agents.

Comparison with Similar Compounds

  • 6-Fluoroquinoline-3-carboxylic acid
  • 4-Chloro-6-fluoroquinoline-3-carboxylic acid
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Comparison: 6-Chloro-3-fluoroquinoline-4-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to 6-fluoroquinoline-3-carboxylic acid, the presence of the chlorine atom at the 6th position can enhance its antibacterial properties. Similarly, the compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

834884-19-4

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

6-chloro-3-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-5-1-2-8-6(3-5)9(10(14)15)7(12)4-13-8/h1-4H,(H,14,15)

InChI Key

HVPOATYGVHTTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)C(=O)O)F

Origin of Product

United States

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